molecular formula C17H13F3N2O3 B4203632 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B4203632
M. Wt: 350.29 g/mol
InChI Key: NHANUPYYGYREFF-UHFFFAOYSA-N
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Description

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a benzoxazole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoxazole ring and trifluoromethyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives and trifluoromethyl-substituted phenyl compounds. Compared to these, 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds are:

  • 2-(trifluoromethyl)benzoxazole
  • 3-(trifluoromethyl)phenylbenzoxazole

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)11-4-3-5-12(10-11)21-15(23)8-9-22-13-6-1-2-7-14(13)25-16(22)24/h1-7,10H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHANUPYYGYREFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

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